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molecular formula C8H7NS B1583463 4-(Methylthio)benzonitrile CAS No. 21382-98-9

4-(Methylthio)benzonitrile

Cat. No. B1583463
M. Wt: 149.21 g/mol
InChI Key: RPVGEEHGKIFQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649629B2

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (25.0 g, 0.17 mol) in THF (100 mL) under N2 atmosphere was added phenethylmagnesium chloride (1.0 M in THF, 210 mL, 0.21 mol). The solution was heated to reflux for 4 hours, cooled to 0° C., and quenched carefully with water (10 mL). The resulting slurry was treated with 6 N hydrochloric acid (200 mL) and stirred at room temperature overnight. The THF was evaporated from the mixture, and the residue was extracted with EtOAc (2×300 mL). The combined organic extracts were washed with 2M NA2CO3, dried over Na2SO4, filtered, and concentrated to give a solid material. Recrystallization from EtOAc-Hex (1:4) afforded the title compound (41.5 g, 96%) as greenish plates. mp 105° C. 1H NMR (300 MHz, CDCl3) δ 7.85 (d, J=8.5 Hz, 2H), 7.32-7.19 (m, 7H), 3.24 (t, J=6.8 Hz, 2H), 3.06 (t, J=6.8 Hz, 2H), 2.50 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 198.2, 145.8, 141.3, 133.2, 128.48, 128.42, 128.38, 126.1, 125.0,40.2,30.2, 14.7; mass spectrum (API-TIS) m/z 257 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#N)=[CH:5][CH:4]=1.[CH2:11]([Mg]Cl)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1C[O:24]CC1>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([C:7](=[O:24])[CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CSC1=CC=C(C#N)C=C1
Name
Quantity
210 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)[Mg]Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched carefully with water (10 mL)
ADDITION
Type
ADDITION
Details
The resulting slurry was treated with 6 N hydrochloric acid (200 mL)
CUSTOM
Type
CUSTOM
Details
The THF was evaporated from the mixture
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2M NA2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid material
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOAc-Hex (1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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